

Application Notes and Protocols for the Analysis of Flufenoxystrobin in Food Matrices

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Introduction

Flufenoxystrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any pesticide, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the quantitative analysis of flufenoxystrobin in various food matrices. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This combination offers high sensitivity, selectivity, and efficiency for the determination of pesticide residues in complex food samples.[1][2]

Analytical Principles

The determination of **flufenoxystrobin** residues in food matrices typically involves a two-step process: sample preparation and instrumental analysis.

• Sample Preparation (QuEChERS): The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single process.[1] It involves an initial extraction of the homogenized food sample with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid components of the matrix. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components such as pigments, sugars, and fatty acids, resulting in a cleaner extract for instrumental analysis.



• Instrumental Analysis (LC-MS/MS): LC-MS/MS is the preferred technique for the quantification of **flufenoxystrobin** due to its high selectivity and sensitivity.[3][4][5] The cleaned-up sample extract is injected into a liquid chromatograph, where **flufenoxystrobin** is separated from other components on a C18 reversed-phase column. The analyte is then introduced into a tandem mass spectrometer, where it is ionized (typically via electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are monitored for highly selective and sensitive quantification.[3][4][6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for **flufenoxystrobin** in various food matrices, based on published validation data for strobilurin fungicides. These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and matrix complexity.

Table 1: Method Performance for Flufenoxystrobin in Fruits and Vegetables



| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantificati on (LOQ) (mg/kg) | Reference |
|-------------|-----------------------------|----------------------------|---|---|------------------------|
| Apple | 0.01 | 85.2 | 8.5 | 0.005 | Adapted from[7] |
| 0.1 | 92.8 | 6.2 | | | |
| 1.0 | 98.1 | 4.1 | _ | | |
| Grapes | 0.01 | 88.9 | 9.1 | 0.005 | Adapted from[7] |
| 0.1 | 95.3 | 7.3 | | | |
| 1.0 | 101.5 | 5.5 | _ | | |
| Tomato | 0.01 | 82.4 | 10.2 | 0.007 | Adapted from[8] |
| 0.1 | 90.7 | 8.1 | | | |
| 1.0 | 96.4 | 6.3 | _ | | |
| Strawberry | 0.005 | 91.3 | 7.8 | 0.002 | Adapted from[1] |
| 0.05 | 97.6 | 5.4 | | | |
| 0.1 | 102.1 | 4.2 | _ | | |
| Lettuce | 0.01 | 79.5 | 11.5 | 0.01 | General Performance |
| 0.1 | 88.1 | 9.3 | | | |

Table 2: Method Performance for **Flufenoxystrobin** in Cereals



| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantificati on (LOQ) (mg/kg) | Reference |
|-------------|-----------------------------|----------------------------|---|---|--------------------|
| Wheat | 0.01 | 81.7 | 12.3 | 0.01 | Adapted from[7] |
| 0.05 | 90.2 | 9.8 | _ | | |
| 0.5 | 95.9 | 7.1 | | | |
| Rice | 0.01 | 84.3 | 11.1 | 0.01 | Adapted from[7][9] |
| 0.05 | 92.8 | 8.5 | _ | | |
| 0.5 | 98.2 | 6.4 | | | |
| Maize | 0.01 | 78.9 | 13.5 | 0.01 | Adapted from[7] |
| 0.05 | 87.6 | 10.2 | | | |
| 0.5 | 94.1 | 8.0 | | | |

Experimental Protocols

1. Sample Preparation: QuEChERS Protocol (AOAC Official Method 2007.01 Variation)

This protocol is suitable for a wide range of fruits, vegetables, and cereals.

- 1.1. Materials and Reagents
- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous, analytical grade)
- Sodium chloride (analytical grade)
- Sodium citrate dibasic sesquihydrate (analytical grade)



- Sodium citrate tribasic dihydrate (analytical grade)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) for highly pigmented samples
- 50 mL polypropylene centrifuge tubes with screw caps
- 15 mL polypropylene centrifuge tubes with screw caps
- · High-speed homogenizer or blender
- Centrifuge capable of at least 4000 rpm
- Vortex mixer

1.2. Extraction Procedure

- Homogenization: Weigh 10-15 g of a representative portion of the food sample into a blender or homogenizer. For dry samples like cereals, add an appropriate amount of water to rehydrate before homogenization. Homogenize until a uniform consistency is achieved.
- Weighing: Transfer 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Solvent Addition: Add 10 mL of acetonitrile to the tube.
- Shaking: Cap the tube tightly and shake vigorously for 1 minute by hand or using a mechanical shaker.
- Salt Addition: Add a salt mixture containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.
- Extraction and Partitioning: Immediately cap the tube and shake vigorously for 1 minute.



- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in the separation of the upper acetonitrile layer from the aqueous and solid phases.
- 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile extract into a 15 mL d-SPE tube. The composition of the d-SPE tube will vary depending on the food matrix:
 - o General Fruits and Vegetables: 150 mg anhydrous magnesium sulfate, 50 mg PSA.
 - Pigmented Fruits and Vegetables (e.g., berries, leafy greens): 150 mg anhydrous magnesium sulfate, 50 mg PSA, and 7.5-50 mg GCB.
 - High-Fat Samples (e.g., avocado, nuts): 150 mg anhydrous magnesium sulfate, 50 mg
 PSA, and 50 mg C18.
- Shaking: Cap the d-SPE tube and shake vigorously for 30 seconds.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
- Final Extract: The supernatant is the final extract. Carefully transfer it into an autosampler vial for LC-MS/MS analysis. The extract may be filtered through a 0.22 μm syringe filter if necessary.
- 2. Instrumental Analysis: LC-MS/MS Protocol
- 2.1. Instrumentation
- Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
- 2.2. LC Parameters (Typical)
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.







- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. For example: 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B).
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 2 10 μL.
- Column Temperature: 40 °C.
- 2.3. MS/MS Parameters (for Flufenoxystrobin)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: The specific precursor and product ions, as well as collision energies, should be optimized for the instrument in use. A starting point for optimization can be derived from the molecular weight of flufenoxystrobin (421.8 g/mol). The protonated molecule [M+H]+ would be the precursor ion (m/z 423.8). Product ions are determined by fragmentation of the precursor ion in the collision cell. At least two product ions should be monitored for confirmation.
 - Precursor Ion (Q1): m/z 423.8
 - Product Ion 1 (Q3 for quantification): To be determined experimentally.
 - Product Ion 2 (Q3 for confirmation): To be determined experimentally.
 - Collision Energy (CE): To be optimized for each transition.

Table 3: Generic MS/MS Parameters for Strobilurin Fungicides



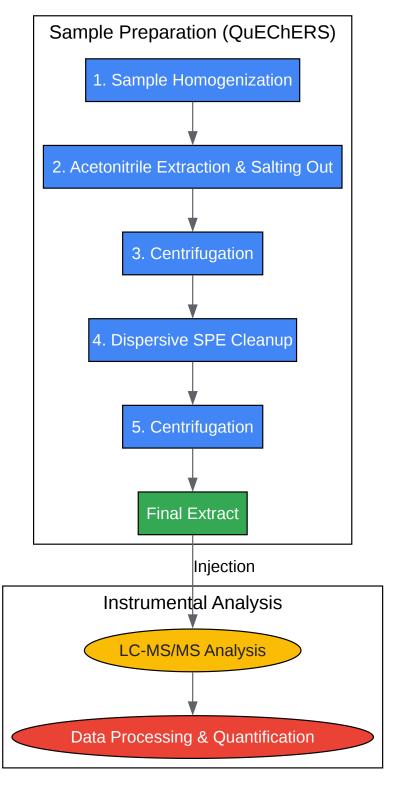
| Compoun d | Precursor Ion (m/z) | Product lon 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Referenc e |
|-------------------------------------|------------------------|---------------------------|-------------------------------|---------------------------|-------------------------------|---------------|
| Azoxystrob in | 404.1 | 372.1 | 15 | 344.1 | 25 | [2] |
| Trifloxystro bin | 409.1 | 186.1 | 20 | 206.1 | 15 | [5][8] |
| Pyraclostro bin | 388.1 | 194.1 | 15 | 162.1 | 25 | [10] |
| Flufenoxyst robin (Predicted) | 423.8 | Optimize | Optimize | Optimize | Optimize | |

Note: The user must perform infusion experiments with a **flufenoxystrobin** standard to determine the optimal product ions and collision energies for their specific instrument.

Visualizations



Analytical Workflow for Flufenoxystrobin in Food



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Caption: Workflow for Flufenoxystrobin Analysis.





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Caption: LC-MS/MS Method Development Logic.

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